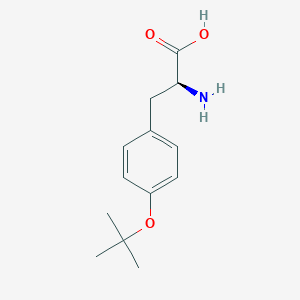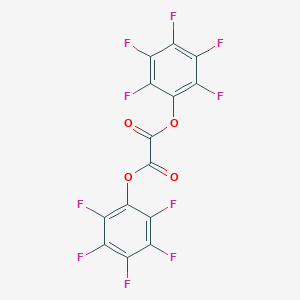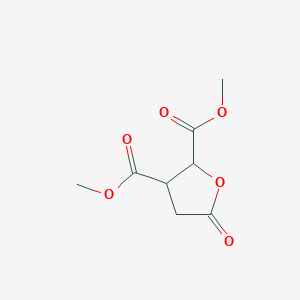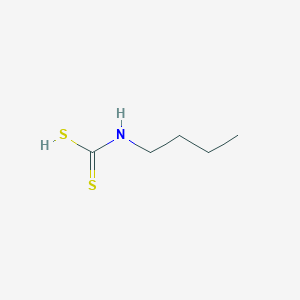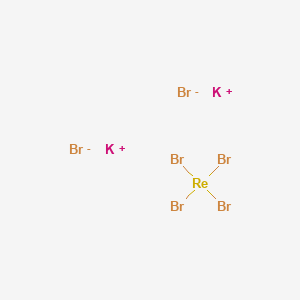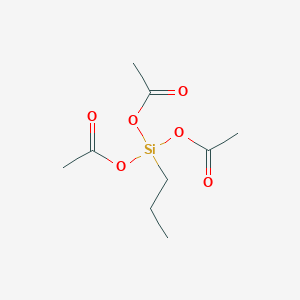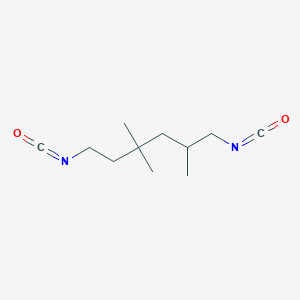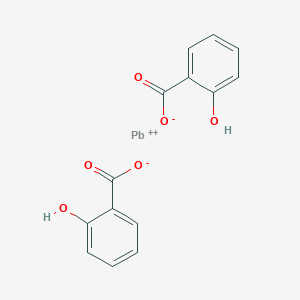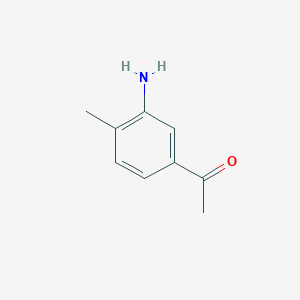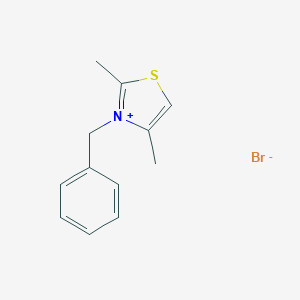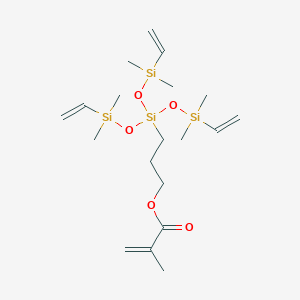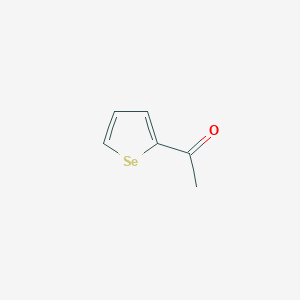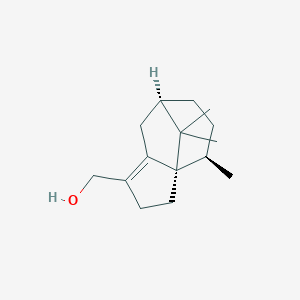
Cyperenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyperenol is a natural product that belongs to the family of sesquiterpenes. It is a molecule that has been isolated from the roots of Cyperus rotundus, commonly known as nutgrass. Cyperenol has been shown to exhibit various biological activities, including antifungal, antibacterial, anti-inflammatory, and antitumor effects. In recent years, there has been an increasing interest in cyperenol due to its potential use in scientific research.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Activities
Cyperenol, identified in Cyperus species, exhibits significant antioxidant and anti-inflammatory properties. The phenolic constituents of Cyperus laevigatus, including cyperenol, have shown considerable antioxidant activity in vitro. This is attributed to their ability to scavenge free radicals and reduce oxidative stress. Moreover, various extracts of Cyperus laevigatus have demonstrated anti-inflammatory activities, potentially offering therapeutic benefits for inflammatory-related diseases (Elshamy et al., 2017).
Antidiabetic Properties
Research on Cyperus laevigatus has revealed antidiabetic properties. The plant extract has been found to lower serum levels of glucose and glucagon while increasing insulin levels in diabetic rat models. These effects suggest that cyperenol-containing extracts could be beneficial in managing diabetes (Elshamy et al., 2017).
Gastroprotective Effect
Cyperus conglomeratus, another species containing cyperenol, has shown gastroprotective effects. The alcoholic extract of this plant can significantly reduce ulcerative damage in gastric tissues, suggesting its potential as a natural remedy for gastric ulcers (Elshamy et al., 2020).
Pharmacological Diversity in Cyperaceae Stilbenoids
Cyperaceae stilbenoids, including cyperenol, have a wide range of pharmacological activities. These compounds have demonstrated promising antiproliferative, antibacterial, antioxidant, and anthelmintic effects. This suggests that cyperenol and related compounds could be valuable for various therapeutic applications (Dávid et al., 2021).
Inhibition of Osteoclast Differentiation
Cyperenoic acid, closely related to cyperenol, has shown potential in suppressing osteoclast differentiation. This property is significant in the context of osteoporosis treatment, as it can help in delaying bone loss. Its effects are mediated through the inhibition of the non-canonical NF-κB pathway (Chawalitpong et al., 2018).
Neuroprotective Effects
Cyperus articulatus, which contains cyperenol, has demonstrated neuroprotective effects. The plant extract showed potential in reducing epileptiform discharges and antagonizing NMDA-induced depolarizations, suggesting its application in treating epilepsy and related neurological disorders (Ngo Bum et al., 2003).
Antispasmodic and Antidiarrheal Activities
Cyperus niveus, containing cyperenol, exhibits antispasmodic and antidiarrheal properties. It modulates muscarinic receptors and Ca2+ channels, supporting its traditional use in treating gastrointestinal disorders (Aleem & Janbaz, 2018).
Propiedades
Número CAS |
16981-80-9 |
|---|---|
Nombre del producto |
Cyperenol |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
[(1R,7R,10R)-10,11,11-trimethyl-4-tricyclo[5.3.1.01,5]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-4-5-12-8-13-11(9-16)6-7-15(10,13)14(12,2)3/h10,12,16H,4-9H2,1-3H3/t10-,12-,15+/m1/s1 |
Clave InChI |
LMCIYJPGIPULLI-HCKVZZMMSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)CO |
SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)CO |
SMILES canónico |
CC1CCC2CC3=C(CCC13C2(C)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



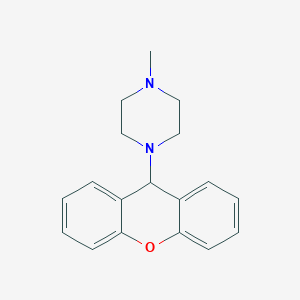
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
